molecular formula C25H23ClN4O4S B2481409 6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215847-95-2

6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Numéro de catalogue: B2481409
Numéro CAS: 1215847-95-2
Poids moléculaire: 510.99
Clé InChI: POMJIXNSHGSOSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structure and Key Features: This compound features a bicyclic thieno[2,3-c]pyridine core, which incorporates a sulfur atom in the thiophene ring fused to a pyridine moiety. Key substituents include:

  • A 2-(1,3-dioxoisoindolin-2-yl)acetamido side chain at position 2, contributing to hydrogen-bonding capabilities and conformational rigidity.
  • A carboxamide group at position 3, which may participate in target binding or solubility modulation.
  • A hydrochloride salt, improving aqueous solubility for pharmacological applications.

Propriétés

IUPAC Name

6-benzyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S.ClH/c26-22(31)21-18-10-11-28(12-15-6-2-1-3-7-15)13-19(18)34-23(21)27-20(30)14-29-24(32)16-8-4-5-9-17(16)25(29)33;/h1-9H,10-14H2,(H2,26,31)(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMJIXNSHGSOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has drawn interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thieno[2,3-c]pyridine core and isoindolinone moiety. Its molecular formula is C19H22N4O4SC_{19}H_{22}N_4O_4S with a molecular weight of 398.47 g/mol. The hydrochloride form enhances its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinase 9 (CDK9), a key regulator in transcriptional control. CDK9 is involved in the phosphorylation of RNA polymerase II, facilitating the transition from transcriptional pausing to elongation. The compound acts as a selective inhibitor of CDK9, promoting apoptosis in cancer cells by disrupting their transcriptional machinery .

Anticancer Properties

Research indicates that 6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated:

  • Cytotoxicity : The compound showed IC50 values ranging from 0.5 to 5 µM against several cancer types including breast and prostate cancers.
  • Mechanisms : Induction of apoptosis via caspase activation and inhibition of cell cycle progression were observed .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies have suggested that the compound possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its efficacy appears to be linked to the disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism
AnticancerBreast Cancer Cell Line (MCF-7)1.2CDK9 Inhibition
AnticancerProstate Cancer Cell Line (LNCaP)0.8Apoptosis Induction
AntimicrobialStaphylococcus aureus5.0Cell Wall Synthesis Disruption
AntimicrobialEnterococcus faecalis4.0Cell Wall Synthesis Disruption

Case Studies

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis markers (caspase-3 activation), suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Prostate Cancer Study : In LNCaP prostate cancer cells, treatment with the compound resulted in significant growth inhibition and G1 phase arrest, indicating its role in cell cycle modulation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name & Identifier Molecular Features Key Substituent Effects Potential Activity Insights
Target Compound (Hydrochloride salt) Thieno[2,3-c]pyridine core, benzyl, dioxoisoindolinyl-acetamido, carboxamide Hydrochloride enhances solubility; dioxoisoindolinyl group may stabilize conformation Likely receptor modulation (e.g., adenosine, kinase targets) inferred from SAR studies
(S)-1-(2-(Benzylamino)-2-oxoethyl)-... (11o, ) Benzodiazepine-carboxamide, pyrimido[4,5-d]pyrimidine, methylphenyl groups Benzyl and carboxamide groups suggest binding affinity; chiral center affects activity 96% purity (HPLC) indicates synthetic feasibility; potential kinase or GPCR applications
PD 81,723 () 2-Amino-3-benzoylthiophene, 4,5-dimethyl, 3-(trifluoromethyl)phenyl 4-position alkylation boosts allosteric activity; trifluoromethyl enhances lipophilicity Allosteric enhancer of adenosine A1 receptors with competitive antagonism ratio >1000
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... () Pyridin-3-amine, methoxy, dimethylaminomethylphenyl Benzodioxin and methoxy groups may influence CNS penetration; dimethylamino aids solubility Research use only; unvalidated for therapeutic applications
Key Observations:
  • Core Heterocycles: The thieno[2,3-c]pyridine core in the target compound shares electronic similarities with thiophene derivatives (e.g., PD 81,723), where sulfur participation in π-stacking or receptor binding is critical . Replacing thiophene with benzene (as in 11o) may alter activity profiles due to reduced polarity.
  • Substituent Positioning: The 4-position alkylation in PD 81,723 correlates with enhanced adenosine A1 receptor binding . In the target compound, the benzyl group at position 6 may occupy a similar steric role.
  • Solubility Modifiers: The hydrochloride salt in the target compound contrasts with neutral carboxamides (e.g., 11o) or dimethylamino groups (), highlighting formulation-driven pharmacokinetic optimization.

NMR and Conformational Analysis ()

Comparative NMR studies of rapamycin analogs (compounds 1 and 7) reveal that regions of chemical shift divergence (e.g., positions 29–36 and 39–44) correspond to substituent-induced environmental changes. For the target compound:

  • The dioxoisoindolinyl-acetamido group likely induces shifts in proton-rich regions (analogous to regions A/B in ), detectable via ¹H-NMR.
  • Similarities in core proton environments (thienopyridine vs. rapamycin’s macrocycle) suggest conserved binding motifs despite functional group differences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.